tert-Butyl 2-(4-(4-((2,6-dioxopiperidin-3-yl)amino)phenyl)piperidin-1-yl)acetate
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Overview
Description
tert-Butyl 2-(4-(4-((2,6-dioxopiperidin-3-yl)amino)phenyl)piperidin-1-yl)acetate is an organic compound with the molecular formula C22H31N3O4 and a molecular weight of 401.50 g/mol . This compound is known for its role as a PROTAC (PROteolysis TArgeting Chimera) linker, which is used in targeted protein degradation research .
Preparation Methods
The synthesis of tert-Butyl 2-(4-(4-((2,6-dioxopiperidin-3-yl)amino)phenyl)piperidin-1-yl)acetate involves several steps. One common method includes the reaction of this compound with appropriate reagents under controlled conditions . The reaction typically requires anhydrous conditions and acid catalysis . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
tert-Butyl 2-(4-(4-((2,6-dioxopiperidin-3-yl)amino)phenyl)piperidin-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like sodium azide (NaN3). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl 2-(4-(4-((2,6-dioxopiperidin-3-yl)amino)phenyl)piperidin-1-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a ligand in protein-ligand binding studies and as a substrate for enzyme studies.
Industry: It is employed in the synthesis of various chemical intermediates and active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of tert-Butyl 2-(4-(4-((2,6-dioxopiperidin-3-yl)amino)phenyl)piperidin-1-yl)acetate involves its role as a PROTAC linker. It recruits E3 ligase for the ubiquitination and subsequent degradation of target proteins . This process involves the formation of a ternary complex between the target protein, the PROTAC molecule, and the E3 ligase, leading to the ubiquitination and proteasomal degradation of the target protein.
Comparison with Similar Compounds
tert-Butyl 2-(4-(4-((2,6-dioxopiperidin-3-yl)amino)phenyl)piperidin-1-yl)acetate can be compared with similar compounds such as:
tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate: Another compound with a similar core structure but different functional groups.
tert-Butyl 4-(4-((2,6-dioxopiperidin-3-yl)amino)phenyl)piperidine-1-carboxylate: A related compound with a different ester group.
The uniqueness of this compound lies in its specific functional groups and its application as a PROTAC linker, which distinguishes it from other similar compounds .
Properties
Molecular Formula |
C22H31N3O4 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
tert-butyl 2-[4-[4-[(2,6-dioxopiperidin-3-yl)amino]phenyl]piperidin-1-yl]acetate |
InChI |
InChI=1S/C22H31N3O4/c1-22(2,3)29-20(27)14-25-12-10-16(11-13-25)15-4-6-17(7-5-15)23-18-8-9-19(26)24-21(18)28/h4-7,16,18,23H,8-14H2,1-3H3,(H,24,26,28) |
InChI Key |
MRMRZYOSJULDBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCC(CC1)C2=CC=C(C=C2)NC3CCC(=O)NC3=O |
Origin of Product |
United States |
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